1,2-Bis(2-bromophenyl)-1,2-ethanediamine 1,2-Bis(2-bromophenyl)-1,2-ethanediamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326314
InChI: InChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2
SMILES:
Molecular Formula: C14H14Br2N2
Molecular Weight: 370.08 g/mol

1,2-Bis(2-bromophenyl)-1,2-ethanediamine

CAS No.:

Cat. No.: VC18326314

Molecular Formula: C14H14Br2N2

Molecular Weight: 370.08 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(2-bromophenyl)-1,2-ethanediamine -

Specification

Molecular Formula C14H14Br2N2
Molecular Weight 370.08 g/mol
IUPAC Name 1,2-bis(2-bromophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2
Standard InChI Key LSFATDHBTHDVOG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)N)N)Br

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Conformational Analysis

The ethanediamine core in 1,2-bis(2-bromophenyl)-1,2-ethanediamine adopts a staggered conformation, with the two bromophenyl groups positioned ortho to the amine functionalities. Single-crystal X-ray diffraction studies of structurally similar 1,2-bis(2-bromophenyl)ethyne derivatives reveal near-coplanar arrangements of the aromatic rings, with dihedral angles between the two phenyl planes ranging from 0° to 5.8° . This planarity arises from π-π interactions between the aromatic systems and steric minimization of the ortho-bromo substituents. The C–N bond lengths in the ethanediamine moiety are expected to measure approximately 1.45–1.48 Å, consistent with typical C(sp³)–N single bonds observed in aliphatic amines .

Electronic Effects of Bromine Substituents

The ortho-bromo groups exert significant electronic effects on the molecule. Nuclear Magnetic Resonance (NMR) studies of 1,2-bis(2-bromo-5-methoxyphenyl)ethyne demonstrate that electron-withdrawing substituents at the ortho position deshield adjacent protons, with upfield shifts of 9 ppm observed for carbon atoms directly bonded to bromine in 13C^{13}\text{C} NMR spectra . For 1,2-bis(2-bromophenyl)-1,2-ethanediamine, this suggests:

  • 1H^1\text{H} NMR: Broad singlets for the NH2_2 protons (δ 1.5–2.5 ppm) and distinct splitting patterns for aromatic protons due to diamagnetic anisotropy from bromine atoms.

  • 13C^{13}\text{C} NMR: Deshielded signals for C–Br carbons (δ 120–125 ppm) and shielded amine-bearing carbons (δ 50–55 ppm) .

Synthetic Methodologies

Hydroamination of Enamines

Copper-catalyzed asymmetric hydroamination represents a viable route to chiral 1,2-diamines. For example, enamine substrates undergo formal hydroamination with H2_2O in the presence of Cu–H catalysts to yield 1,2-diamines with enantiomeric excess (ee) >90% . Adapting this protocol for 1,2-bis(2-bromophenyl)-1,2-ethanediamine would require:

  • Synthesis of 2-bromophenyl-substituted enamine precursors via condensation of 2-bromobenzaldehyde with secondary amines.

  • Catalytic cycle involving Cu(I)/Cu(III) intermediates to regioselectively install amine groups.

  • Chiral ligand systems (e.g., BINAP derivatives) to induce asymmetry .

Microwave-Assisted Condensation

Green synthetic approaches using microwave (MW) irradiation in aqueous media have been successfully applied to analogous bis-diamine systems. For instance, N,NN,N'-bis(2-(arylazo)vinyl)ethane-1,2-diamines are synthesized in water under MW conditions (80°C, 15 min) with yields exceeding 85% . This method could be adapted for 1,2-bis(2-bromophenyl)-1,2-ethanediamine by reacting 2-bromophenylglyoxal with ethylenediamine under similar conditions. Key advantages include:

  • Reduced reaction times (15–30 min vs. 12–24 h conventional heating).

  • Elimination of organic solvents, aligning with green chemistry principles.

  • Enhanced regioselectivity due to rapid, uniform heating .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative analysis with structurally related compounds provides predicted NMR signatures:

NucleusChemical Shift (δ, ppm)Assignment
1H^1\text{H}1.82 (br s, 4H)NH2_2 protons
1H^1\text{H}3.91–3.98 (m, 4H)CH2_2 groups
1H^1\text{H}7.17–8.29 (m, 8H)Aromatic protons
13C^{13}\text{C}50.2C–NH2_2
13C^{13}\text{C}122.6C–Br

These values align with reported data for N,NN,N'-bis(2-(4-bromophenylazo)vinyl)ethane-1,2-diamines .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound should exhibit a molecular ion peak at m/z 372.05 (calculated for C14_{14}H12_{12}Br2_2N2_2). Fragmentation patterns would likely include:

  • Loss of NH2_2 groups (Δ m/z -32).

  • Cleavage of C–Br bonds (isotopic doublet at m/z 292/294) .

Computational Insights

Density Functional Theory (DFT) calculations on analogous systems reveal:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate electronic stability.

  • Natural Bond Orbital (NBO) Analysis: Strong hyperconjugative interactions between lone pairs of amine nitrogens and σ* orbitals of C–Br bonds (stabilization energy ≈ 25 kcal/mol) .

  • Torsional Barriers: Rotation about the C–C bond in ethanediamine requires ~8 kcal/mol, favoring a planar conformation .

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